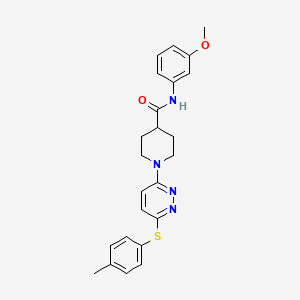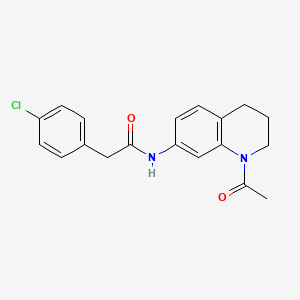
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine, also known as Fluoxetine, is a selective serotonin reuptake inhibitor (SSRI) commonly used as an antidepressant medication. The chemical structure of Fluoxetine consists of a pyridine ring, a phenyl ring with a fluorine atom, and an ethylamine chain.
Mecanismo De Acción
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine works by selectively inhibiting the reuptake of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing the levels of serotonin in the brain, 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine helps to alleviate the symptoms of depression and other psychiatric disorders.
Biochemical and Physiological Effects
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine has been shown to have a number of biochemical and physiological effects, including increasing the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. It has also been shown to have anti-inflammatory effects and to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which plays a role in regulating the body's response to stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine has several advantages for use in lab experiments, including its well-established safety profile and its ability to selectively target serotonin reuptake. However, its effects can be variable and may depend on factors such as the dose and the duration of treatment. Additionally, 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine may interact with other drugs and can have side effects, which may need to be taken into consideration when designing experiments.
Direcciones Futuras
There are several potential future directions for research on 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine. One area of interest is the development of new antidepressant medications that target different neurotransmitter systems, such as the glutamate system. Another area of interest is the investigation of the long-term effects of 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine treatment, particularly in terms of its effects on brain structure and function. Additionally, there is ongoing research into the use of 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine in the treatment of other psychiatric and neurological disorders.
Métodos De Síntesis
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine is synthesized through a multi-step process that involves the reaction of 3-chlorobenzoic acid with pyridine to form 3-pyridylbenzoic acid. The resulting compound is then reduced to 3-pyridylbenzyl alcohol, which is further reacted with 2-fluorobenzoyl chloride to form 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine.
Aplicaciones Científicas De Investigación
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine has been extensively studied for its antidepressant effects and is approved by the FDA for the treatment of major depressive disorder, obsessive-compulsive disorder, bulimia nervosa, and panic disorder. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder. Additionally, 2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine has been studied for its potential use in the treatment of obesity, neuropathic pain, and alcohol dependence.
Propiedades
IUPAC Name |
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2/c15-14-6-2-1-5-13(14)7-9-17-11-12-4-3-8-16-10-12/h1-6,8,10,17H,7,9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOAPRRKNREZAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCNCC2=CN=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenyl)-N-(pyridin-3-ylmethyl)ethanamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Methoxycarbonyl)phenyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2860331.png)
![[3-(difluoromethyl)-4-methyl-1H-pyrazol-1-yl]acetic acid](/img/structure/B2860333.png)
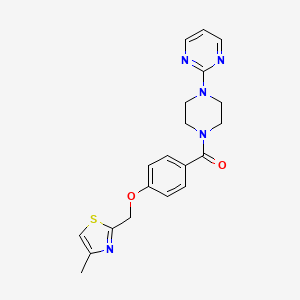

![1-(2-chloro-6-fluorobenzyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2860336.png)
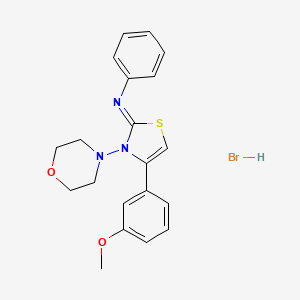

![Methyl 2-(4-{[(1-cyanocyclohexyl)carbamoyl]methoxy}phenyl)acetate](/img/structure/B2860340.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2860341.png)
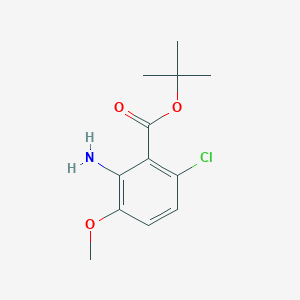
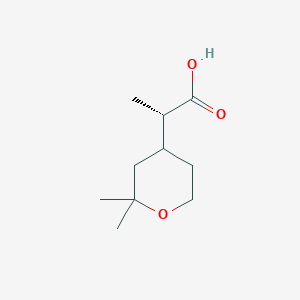
![Ethyl 5-butyramido-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2860348.png)
